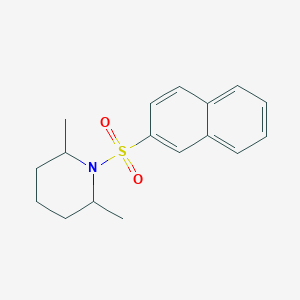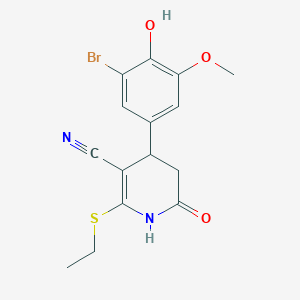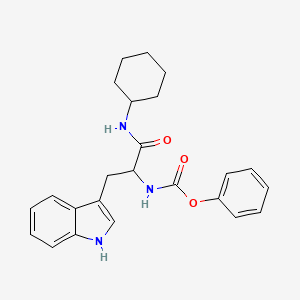![molecular formula C20H27N3O B3899190 2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide](/img/structure/B3899190.png)
2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide
Übersicht
Beschreibung
2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide, also known as CPI-455, is a small molecule inhibitor that has been used in scientific research to study the role of bromodomain and extraterminal (BET) proteins in various biological processes. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-455 has been shown to selectively inhibit the activity of BET proteins and has potential therapeutic applications in cancer, inflammation, and other diseases.
Wirkmechanismus
2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide works by selectively inhibiting the activity of BET proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. By inhibiting BET proteins, this compound can alter gene expression patterns and potentially block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to inhibit the expression of oncogenes and induce apoptosis (programmed cell death). In addition, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in other diseases such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide in scientific research is its selectivity for BET proteins. This allows researchers to study the specific role of BET proteins in various biological processes without affecting other cellular pathways. However, one of the limitations of using this compound is its complex synthesis method and the need for specialized equipment and expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide. One area of research is in combination therapy with other cancer treatments such as chemotherapy and radiation therapy. This compound has been shown to enhance the effectiveness of these treatments in preclinical studies. Another area of research is in the development of more potent and selective BET inhibitors that can be used in clinical trials. Finally, research is needed to better understand the role of BET proteins in other diseases and to identify potential therapeutic applications for this compound in these conditions.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide has been used in a variety of scientific research applications to study the role of BET proteins in different biological processes. One of the key areas of research has been in cancer, where BET proteins have been shown to play a critical role in the regulation of oncogene expression. This compound has been used to selectively inhibit the activity of BET proteins and has shown promising results in preclinical studies as a potential cancer therapy.
Eigenschaften
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]cyclopropyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-14(2)18-21-10-11-23(18)16(4)19(24)22-20(8-9-20)13-17-7-5-6-15(3)12-17/h5-7,10-12,14,16H,8-9,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILREQZQMIQCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CC2)NC(=O)C(C)N3C=CN=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3899111.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899112.png)

![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B3899134.png)
![2-chloro-5-(5-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3899141.png)
![N-(4-acetylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3899159.png)
![N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3899161.png)
![2-[2-(4-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B3899168.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B3899171.png)
![2-[2-(2-furyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3899177.png)

![2-methyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3899188.png)
![phenyl 2-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B3899196.png)
